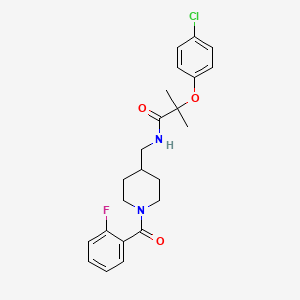

2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClFN2O3/c1-23(2,30-18-9-7-17(24)8-10-18)22(29)26-15-16-11-13-27(14-12-16)21(28)19-5-3-4-6-20(19)25/h3-10,16H,11-15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDMOFPAZRTMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic organic molecule with significant implications in medicinal chemistry. Its structure includes a piperidine moiety, a chlorophenoxy group, and a fluorobenzoyl substituent, which contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on metabolic pathways, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 432.9 g/mol. The compound features an amide functional group, which is characteristic of many pharmaceuticals, suggesting potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26ClFN2O3 |

| Molecular Weight | 432.9 g/mol |

| CAS Number | 1235388-91-6 |

Antidiabetic Potential

Preliminary research indicates that compounds structurally related to this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. This could be beneficial in the treatment of type 2 diabetes mellitus.

Neuroprotective Effects

The piperidine derivative structure suggests potential neuroprotective effects. Compounds with similar structures have been explored for their ability to protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

- Insulin Signaling Modulation : A study on related compounds demonstrated that they could enhance insulin receptor activity in vitro, leading to improved glucose metabolism in cellular models .

- Neuroprotection : Research has shown that piperidine derivatives can inhibit neuronal cell death induced by neurotoxic agents, suggesting that this compound may also exert protective effects in neuronal contexts .

- Synthesis and Characterization : The synthesis of this compound has been documented in patent filings, highlighting its potential utility as a therapeutic agent . Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis, confirming product formation and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Cores

a) 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide

- Key Differences: Replaces the 2-fluorobenzoyl group on piperidine with a 4-chlorophenoxyethyl chain on pyrrolidine.

- Implications: The pyrrolidine ring (5-membered vs.

b) N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Key Differences : Lacks the piperidine/fluorobenzoyl components; instead, features a chlorophenethylamine linked to an isobutylphenyl-propanamide.

- Implications : The absence of a heterocyclic core limits its interaction with kinases but may favor activity in pain modulation or inflammation, as seen in flurbiprofen-amphetamine hybrids .

c) N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide

- Key Differences : Incorporates a piperazine ring and a furoyl group instead of fluorobenzoyl.

Pharmacological Analogues with Fluorinated Substituents

a) Ortho-Fluorobutyryl Fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide)

- Key Differences : Shares a piperidine core but includes a phenethyl group and fluorophenyl ring.

- Implications: The fluorophenyl group enhances µ-opioid receptor binding affinity, contrasting with the target compound’s likely non-opioid mechanism .

b) 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)-2-[(2-methylphenyl)formamido]acetamide

Functional Analogues as ATF4 Inhibitors

a) 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-yl)acetamide

Comparative Data Table

Research Findings and Implications

Structural Flexibility and Target Selectivity: The target compound’s piperidine-fluorobenzoyl architecture distinguishes it from opioid analogs (e.g., fentanyl derivatives) and aligns it with kinase inhibitors. The 4-chlorophenoxy group may confer redox-modulating properties, as seen in ATF4 inhibitors .

Metabolic Stability : Compared to N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, the target’s heterocyclic core and fluorinated substituents likely reduce first-pass metabolism, extending half-life .

Therapeutic Potential: While fentanyl derivatives prioritize receptor binding, the target compound’s hybrid structure suggests broader applications in oncology or neurodegenerative diseases, pending further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.